molecular formula C7H13IO2 B1372975 3-(Iodomethyl)-1,1-dimethoxycyclobutane CAS No. 1003013-83-9

3-(Iodomethyl)-1,1-dimethoxycyclobutane

Cat. No. B1372975
Key on ui cas rn: 1003013-83-9
M. Wt: 256.08 g/mol
InChI Key: AGPKIHFLRJRIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07935699B2

Procedure details

In a round bottom flask was placed triphenylphosphine (2.42 g, 9.25 mmol) and imidazole (1.26 g, 18.49 mmol) in methylene chloride (20 ml) and it was cooled to 0° C. in an ice bath. To this cooled solution was added iodine (2.35 g, 9.25 mmol). Once the iodine dissolved a solution of (3,3-dimethoxy-cyclobutyl)-methanol (1.04 g, 7.11 mmol) in methylene chloride (10 ml) was added. The reaction was stirred at 0° C. for 30 min and then at 25° C. for 2 h. After this time the reaction was poured into ice cold water (50 ml) and extracted with methylene chloride (2×30 ml). The combined organic layers were washed with 1.0 N sodium thiosulfate (50 ml), dried over sodium sulfate, filtered and concentrated in vacuo. Flash column chromatography (Merck Silica gel 60, 230-400 mesh, 30% ethyl acetate/hexanes to 40% ethyl acetate/hexanes) afforded 3-iodomethyl-1,1-dimethoxy-cyclobutane (1.34 g, 74%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.72-1.81 (m, 2H, CH2), 2.28-2.53 (m, 3H, CH2 and CH), 3.14 (s, 3H, OCH3), 3.16 (s, 3H, OCH3), 3.29 (d, J=7.7 Hz, 2H, ICH2).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.04 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:25]I.[CH3:27][O:28][C:29]1([O:35][CH3:36])[CH2:32][CH:31]([CH2:33]O)[CH2:30]1>C(Cl)Cl>[I:25][CH2:33][CH:31]1[CH2:32][C:29]([O:35][CH3:36])([O:28][CH3:27])[CH2:30]1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.26 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
1.04 g
Type
reactant
Smiles
COC1(CC(C1)CO)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask was placed
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
at 25° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×30 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with 1.0 N sodium thiosulfate (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
ICC1CC(C1)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.